molecular formula C12H10N2O2 B13976371 (E)-2-styrylpyrimidine-4,6(1H,5H)-dione

(E)-2-styrylpyrimidine-4,6(1H,5H)-dione

Katalognummer: B13976371
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: JGDSFJXOIYXRLA-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-styrylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a styryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of pyrimidine-4,6-dione with styryl derivatives under basic conditions. One common method is the Knoevenagel condensation, where pyrimidine-4,6-dione reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-styrylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the styryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as (E)-2-ethylpyrimidine-4,6(1H,5H)-dione.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-2-styrylpyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of (E)-2-styrylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-styrylpyrimidine-4,6(1H,5H)-dione: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    2-phenylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a phenyl group instead of a styryl group, leading to different chemical and biological properties.

    2-vinylpyrimidine-4,6(1H,5H)-dione: Contains a vinyl group, which may result in different reactivity compared to the styryl group.

Uniqueness

(E)-2-styrylpyrimidine-4,6(1H,5H)-dione is unique due to its (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

2-[(E)-2-phenylethenyl]-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C12H10N2O2/c15-11-8-12(16)14-10(13-11)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15,16)/b7-6+

InChI-Schlüssel

JGDSFJXOIYXRLA-VOTSOKGWSA-N

Isomerische SMILES

C1C(=O)NC(=NC1=O)/C=C/C2=CC=CC=C2

Kanonische SMILES

C1C(=O)NC(=NC1=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.